molecular formula C12H8O2 B181479 Naphthalene-2,7-dicarbaldehyde CAS No. 19800-49-8

Naphthalene-2,7-dicarbaldehyde

Cat. No.: B181479
CAS No.: 19800-49-8
M. Wt: 184.19 g/mol
InChI Key: WSPGRORDDACGQK-UHFFFAOYSA-N
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Description

Naphthalene-2,7-dicarbaldehyde is an organic compound with the molecular formula C12H8O2 It is a derivative of naphthalene, featuring two formyl groups attached to the 2 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2,7-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,7-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form naphthalene-2,7-dicarboxylic acid.

    Reduction: Reduction of the aldehyde groups can yield 2,7-dihydroxymethylnaphthalene.

    Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Naphthalene-2,7-dicarboxylic acid.

    Reduction: 2,7-Dihydroxymethylnaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-2,7-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the derivatization of biomolecules for fluorescence-based detection and analysis.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalene-2,7-dicarbaldehyde involves its ability to form stable derivatives with various nucleophiles. The formyl groups react with amines, thiols, and other nucleophiles to form Schiff bases, thioacetals, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the formyl groups, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2,3-Naphthalenedicarboxaldehyde: Similar in structure but with formyl groups at the 2 and 3 positions.

    1,8-Naphthalenedicarboxaldehyde: Formyl groups at the 1 and 8 positions.

    2,6-Naphthalenedicarboxaldehyde: Formyl groups at the 2 and 6 positions.

Uniqueness

Naphthalene-2,7-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of derivatives it can form. This positioning allows for distinct chemical behavior compared to other naphthalenedicarboxaldehyde isomers, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

naphthalene-2,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPGRORDDACGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448373
Record name 2,7-Naphthalenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19800-49-8
Record name 2,7-Naphthalenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19800-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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